molecular formula C9H9NO5 B14512457 (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate CAS No. 62566-63-6

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate

Cat. No.: B14512457
CAS No.: 62566-63-6
M. Wt: 211.17 g/mol
InChI Key: JOZHNOVVXMNMGG-UHFFFAOYSA-N
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Description

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate: is an organic compound with the molecular formula C10H9NO5 This compound is characterized by the presence of an acetyloxy group and an oxo group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate typically involves the acetylation of 5-hydroxy-2-oxo-1H-pyridin-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Acetic anhydride

    Catalyst: Pyridine

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: For better control and scalability

    Optimized Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized for maximum yield

    Purification: The product is purified using techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-acetyloxy-2,3-dioxo-1H-pyridin-3-yl acetate.

    Reduction: Formation of 5-acetyloxy-2-hydroxy-1H-pyridin-3-yl acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • (5-acetyloxy-2-oxo-3-pyridinyl) acetate
  • (5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl) acetate
  • (5-acetyloxy-2-oxo-4-propyl-2H-chromen-7-yl) acetate

Uniqueness

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyloxy and oxo groups, along with the pyridine ring, make it a versatile compound for various applications in research and industry.

Properties

CAS No.

62566-63-6

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate

InChI

InChI=1S/C9H9NO5/c1-5(11)14-7-3-8(15-6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13)

InChI Key

JOZHNOVVXMNMGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CNC1=O)OC(=O)C

Origin of Product

United States

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